molecular formula C7H6N2S2 B1617360 2-(Methylthio)thiazolo[5,4-b]pyridine CAS No. 57135-10-1

2-(Methylthio)thiazolo[5,4-b]pyridine

Cat. No. B1617360
CAS RN: 57135-10-1
M. Wt: 182.3 g/mol
InChI Key: TVFORTZHGPWPAE-UHFFFAOYSA-N
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Description

“2-(Methylthio)thiazolo[5,4-b]pyridine” is a chemical compound with the molecular formula C7H6N2S2 . It has been studied in various fields of research .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of study in several papers . The methods used for its synthesis can vary depending on the desired derivatives and the specific conditions of the experiment.


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . The compound has a monoclinic crystal structure with specific dimensions .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been explored in various studies . These studies provide insights into the reactivity of the compound and its potential uses in different chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed in several studies . These studies provide information about the compound’s crystal structure, stability, and other relevant properties.

Scientific Research Applications

Synthesis and Structural Modification

  • 2-(Methylthio)thiazolo[5,4-b]pyridine derivatives have been synthesized through various chemical reactions. For example, 5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one was obtained by reacting 4-iminothiazolidin-2-one with acetoacetic ester, followed by structural modifications at the C5 and C6 positions (Chaban et al., 2019). Furthermore, thiazolo[5,4-b]pyridine derivatives have been prepared using various methods, including a one-step synthesis from chloronitropyridines and thioamides, or thioureas (Sahasrabudhe et al., 2009).

Antioxidant and Anti-Inflammatory Activities

  • Some thiazolo[5,4-b]pyridine derivatives exhibit significant antioxidant and anti-inflammatory properties. These activities were evaluated in vitro and in vivo, demonstrating their potential in treating inflammation-related disorders (Chaban et al., 2019).

Anticancer Potential

  • Thiazolo[5,4-b]pyridine derivatives have been studied for their anticancer properties. A series of novel 3H-thiazolo[4,5-b]pyridine-2-ones were synthesized and evaluated for their invitro anticancer activity on various tumor cell lines. These compounds showed promising results, indicating their potential as anticancer drug candidates (Chaban et al., 2012).

Antiproliferative Activities

  • New derivatives of thiazolo[5,4-b]pyridine have been synthesized and tested for antiproliferative properties against human cancer cell lines. Some compounds exhibited comparable effects to cisplatin, a well-known anticancer drug. This research suggests that specific structural features in these compounds can improve their antiproliferative effects (Matysiak et al., 2012).

Antibacterial Activity

  • Thiazolo[5,4-b]pyridine derivatives have also been explored for their antibacterial properties. For instance, new 1,3,4-oxadiazole thioether derivatives containing thiazolo-pyrido moieties were synthesized and showed good antibacterial activities against specific bacterial strains. This highlights their potential use in developing new antibacterial agents (Song et al., 2017).

Synthesis Techniques and Chemical Reactions

  • Various synthetic techniques have been developed for thiazolo[5,4-b]pyridine and its derivatives, including one-pot multicomponent approaches and novel synthetic pathways. These methods have expanded the possibilities for creating diverse derivatives with potential biological activities (Altug et al., 2011).

Future Directions

The future directions for the study of “2-(Methylthio)thiazolo[5,4-b]pyridine” could involve further exploration of its synthesis, reactivity, and potential applications . These could include its use in the development of new materials or in pharmaceutical research.

properties

IUPAC Name

2-methylsulfanyl-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c1-10-7-9-5-3-2-4-8-6(5)11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFORTZHGPWPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351429
Record name 2-(Methylthio)thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57135-10-1
Record name 2-(Methylthio)thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the suspension of thiazolo[5,4-b]pyridine-2-thiol (168 mg, 1.0 mmol) in THF (3.3 ml) was added potassium carbonate (193 mg, 1.4 mmol), followed by iodomethane (68.2 μl, 1.1 mmol) dropwise. The reaction mixture was stirred at room temperature for 16 h. Additional iodomethane were mixed in (40 uL) and stirred at room temperature for another 3 h. LCMS showed reaction was complete. The crude reaction mixture was suspended in ethyl acetate and washed with water, then brine, dried over sodium sulfate, filtered, and concentrated to give 2-(methylthio)thiazolo[5,4-b]pyridine (182 mg, 1.0 mmol, 100% yield) as a tan solid.
Quantity
168 mg
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
solvent
Reaction Step One
Quantity
193 mg
Type
reactant
Reaction Step Two
Quantity
68.2 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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